3-[(Oxolan-2-yl)methyl]pyrrolidine
Description
3-[(Oxolan-2-yl)methyl]pyrrolidine is a pyrrolidine derivative featuring a tetrahydrofuran (oxolane) ring attached via a methyl group at the 3-position of the pyrrolidine scaffold. Pyrrolidine derivatives are widely studied due to their versatility in medicinal chemistry and catalysis. The oxolane substituent introduces a cyclic ether moiety, which may enhance lipophilicity and influence metabolic stability compared to simpler pyrrolidine analogs .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-(oxolan-2-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C9H17NO/c1-2-9(11-5-1)6-8-3-4-10-7-8/h8-10H,1-7H2 |
InChI Key |
YSZRAPPHXBXUTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxolan-2-yl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the ring-opening of the oxirane and subsequent formation of the oxolan-2-ylmethyl group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
3-[(Oxolan-2-yl)methyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the oxolan-2-ylmethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce more saturated compounds, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-[(Oxolan-2-yl)methyl]pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Oxolan-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-[(Oxolan-2-yl)methyl]pyrrolidine with key analogs based on substituents, functional groups, and inferred properties:
Biological Activity
3-[(Oxolan-2-yl)methyl]pyrrolidine, a compound with a unique structural configuration, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C9H15NO, and it features a pyrrolidine ring linked to an oxolane (tetrahydrofuran) moiety. This structural arrangement is significant for its interaction with biological targets.
Research indicates that this compound interacts with various biological pathways, potentially affecting neurotransmitter systems and cellular signaling mechanisms. The compound may act as a modulator of G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes.
Biological Activities
The biological activities of this compound can be categorized as follows:
1. Antimicrobial Activity
Studies have shown that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, the presence of the oxolane ring may enhance the lipophilicity of the molecule, facilitating better membrane penetration and antimicrobial efficacy against various pathogens.
2. Neuropharmacological Effects
Preliminary investigations suggest that this compound may influence neurochemical pathways, potentially offering therapeutic benefits in treating neurodegenerative diseases or mood disorders. Its interaction with neurotransmitter receptors could lead to anxiolytic or antidepressant effects.
3. Anticancer Potential
Emerging data indicate that compounds similar to this compound may possess anticancer properties. Mechanistic studies are ongoing to elucidate how these compounds induce apoptosis in cancer cells or inhibit tumor growth.
Research Findings and Case Studies
A selection of studies highlights the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
